Methylenomycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

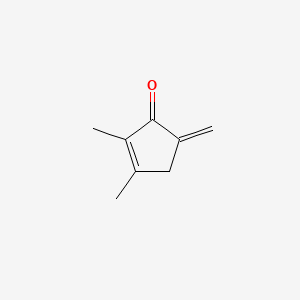

Structure

3D Structure

Properties

CAS No. |

52775-77-6 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

2,3-dimethyl-5-methylidenecyclopent-2-en-1-one |

InChI |

InChI=1S/C8H10O/c1-5-4-6(2)8(9)7(5)3/h2,4H2,1,3H3 |

InChI Key |

YDXIEAHUYZKJOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C)C1)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Methylenomycin B: A Technical Retrospective

An in-depth guide for researchers, scientists, and drug development professionals on the history and discovery of the cyclopentanone antibiotic, Methylenomycin B.

Abstract

Discovered in 1974 by Haneishi and colleagues, this compound is a cyclopentanone-derived antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2). This document provides a detailed technical overview of the historical discovery of this compound, including the experimental protocols for its fermentation, isolation, and structure elucidation. Quantitative data on its physicochemical properties and biological activity are presented in structured tables. Furthermore, this guide illustrates the biosynthetic pathway of this compound and the experimental workflows of its initial discovery through detailed diagrams.

Introduction

The methylenomycins are a class of antibiotics characterized by a functionalized cyclopentanone core. They are naturally produced by Streptomyces coelicolor A3(2) in two primary forms: Methylenomycin A and this compound. Both compounds exhibit activity against Gram-positive and Gram-negative bacteria. The genes responsible for the biosynthesis of methylenomycins are located on the large linear plasmid SCP1 within Streptomyces coelicolor A3(2).

This guide focuses on the historical discovery of this compound, presenting the foundational scientific work that led to its identification and characterization.

Fermentation and Production

The production of this compound was first achieved through submerged fermentation of Streptomyces coelicolor strain No. 2416. The fermentation process was carried out in a 600-liter tank containing 300 liters of a specific medium.

Fermentation Protocol

The following table summarizes the composition of the fermentation medium and the key parameters for the production of this compound.

| Parameter | Value/Composition |

| Producing Organism | Streptomyces coelicolor No. 2416 |

| Fermentation Medium | Glucose (2.0%), Soluble Vegetable Protein (1.0%), Meat Extract (0.5%), Yeast Extract (0.2%), NaCl (0.2%), CaCO₃ (0.4%) |

| pH | 7.0 (before sterilization) |

| Temperature | 28°C |

| Aeration | 300 liters/minute |

| Agitation | 170 rpm |

| Fermentation Time | 48 - 60 hours |

Isolation and Purification

This compound was isolated from the culture broth through a multi-step extraction and chromatographic process.

Isolation and Purification Protocol

-

Extraction: The filtered culture broth was extracted with ethyl acetate at a pH of 7.0.

-

Concentration: The ethyl acetate extract was concentrated under reduced pressure to yield a crude oily substance.

-

Silica Gel Chromatography: The crude material was dissolved in a mixture of benzene and n-hexane (1:4) and applied to a silica gel column packed with n-hexane.

-

Elution: The column was eluted with a mixture of benzene and n-hexane (1:1).

-

Final Product: Fractions containing this compound were combined and concentrated to yield a purified, colorless oil.

Physicochemical Properties and Structure Elucidation

This compound is a neutral, colorless oily substance. Its molecular formula was determined to be C₈H₁₀O₂ by elemental analysis and mass spectrometry.[1]

Summary of Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138 |

| Solubility | Slightly soluble in n-hexane and petroleum ether; fairly soluble in ether, benzene, chloroform, ethyl acetate, acetone, and alcohols.[1] |

| UV λmax (Methanol) | 210 nm (ε 7650), 270 nm (shoulder)[1] |

| IR νmax (cm⁻¹) | 1720 (carbonyl), 1650 (unsaturated bond)[1] |

The structure of this compound was elucidated using spectroscopic methods, primarily Proton Magnetic Resonance (¹H-NMR) and mass spectrometry.[1]

¹H-NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.03 | d | 1.45 | 1H |

| 5.32 | d | 1.68 | 1H |

| 3.08 | dd | 1.45, 1.68 | 2H |

| 2.08 | dd | 0.92, 1.1 | 3H |

| 1.79 | dd | 0.92, 1.1 | 3H |

Biological Activity

This compound exhibits a moderate spectrum of antibacterial activity, primarily against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound against a selection of bacteria.

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | >100 |

| Bacillus subtilis PCI 219 | 50 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa | >100 |

| Proteus vulgaris | 100 |

| Mycobacterium smegmatis ATCC 607 | 25 |

Biosynthesis and Experimental Workflows

The biosynthesis of methylenomycins in Streptomyces coelicolor is a complex process involving a series of enzymatic reactions encoded by the mmy gene cluster.

Discovery and Characterization Workflow

The following diagram illustrates the general workflow employed in the initial discovery and characterization of this compound.

Simplified Methylenomycin Biosynthetic Pathway

The following diagram provides a simplified overview of the methylenomycin biosynthetic pathway, highlighting the position of this compound.

Conclusion

The discovery of this compound by Haneishi and his team in 1974 laid the groundwork for future research into the biosynthesis and regulation of this class of antibiotics. The detailed experimental protocols and initial characterization provided a crucial foundation for subsequent studies that have further elucidated the complex genetic and biochemical pathways involved in its production by Streptomyces coelicolor. This technical guide serves as a comprehensive resource for researchers interested in the history and foundational science of this compound.

References

An In-depth Technical Guide to Methylenomycin B Production in Streptomyces coelicolor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor is a model organism for the study of Gram-positive bacteria and a prolific producer of secondary metabolites, including a wide range of antibiotics. Among these is Methylenomycin B, a cyclopentanone-derived antibiotic effective against both Gram-negative and Gram-positive bacteria.[1] The biosynthesis of methylenomycin is of significant interest due to its unique genetic organization, residing on the large linear plasmid SCP1, and its intricate regulatory networks.[2] This guide provides a comprehensive technical overview of the core aspects of this compound production in S. coelicolor, intended for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The biosynthesis of methylenomycin is orchestrated by a cluster of genes, designated mmy, located on the SCP1 plasmid.[2] This gene cluster encodes all the necessary enzymes for the synthesis, regulation, and resistance related to methylenomycin production.[3] The proposed biosynthetic pathway is a complex process involving multiple enzymatic steps, starting from common metabolic precursors.

A revised pathway for methylenomycin biosynthesis has been proposed based on the roles of key enzymes. MmyD is involved in an early biosynthetic step. MmyE participates in the formation of the exomethylene group. MmyF and MmyO catalyze the conversion of Methylenomycin C to Methylenomycin A.[4]

Diagram of the Proposed this compound Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of methylenomycins in S. coelicolor.

Genetic Regulation of this compound Production

The production of methylenomycin is tightly regulated at the genetic level, involving a sophisticated signaling network to ensure its synthesis occurs at the appropriate time and under favorable environmental conditions. This regulation is primarily mediated by a quorum-sensing system involving small diffusible signaling molecules called methylenomycin furans (MMFs).[5][6]

The regulatory system involves a transcriptional repressor, MmfR, which belongs to the TetR family. In the absence of MMFs, MmfR binds to the promoter regions of the mmy biosynthetic genes, repressing their transcription.[7] The biosynthesis of MMFs is controlled by the MmfLHP enzymes, which are themselves regulated by MmfR, creating a feedback loop.[7] When the concentration of MMFs reaches a certain threshold, they bind to MmfR, causing a conformational change that leads to its dissociation from the DNA, thereby de-repressing the mmy genes and initiating methylenomycin production.[7]

Signaling Pathway for this compound Production:

Caption: MMF-mediated quorum sensing regulation of methylenomycin production.

Influence of Culture Conditions

The production of this compound is significantly influenced by various environmental and nutritional factors. Optimization of these parameters is critical for maximizing yield in laboratory and industrial settings.

Data Presentation: Influence of Culture Parameters on this compound Production

| Parameter | Condition | Effect on this compound Production | Reference(s) |

| Carbon Source | Readily assimilated carbon source (e.g., glucose) | Required for production. | [2][8] |

| Nitrogen Source | Readily assimilated nitrogen source (e.g., alanine, sodium nitrate) | Required for production. Alanine limitation can trigger production. | [2][3][8][9] |

| Phosphate Concentration | High | Favors methylenomycin synthesis while repressing other secondary metabolites like actinorhodin. | [8][10] |

| pH | Acidic pH shock | Can trigger transient production. | [3][11] |

| Growth Rate | Low | A prerequisite for both steady-state and transient production. | [3] |

Experimental Protocols

Culture Media for S. coelicolor

A defined minimal medium is often used to study the specific effects of nutrients on methylenomycin production.

Minimal Medium Composition:

| Component | Concentration |

| Glucose | 10 g/L |

| NaNO₃ | 2 g/L |

| K₂HPO₄ | 0.5 g/L |

| MgSO₄·7H₂O | 0.5 g/L |

| KCl | 0.5 g/L |

| FeSO₄·7H₂O | 0.01 g/L |

| Trace Element Solution | 1 mL/L |

(Adapted from various sources describing minimal media for Streptomyces)

Protocol for Submerged Fermentation of S. coelicolor

This protocol outlines the steps for growing S. coelicolor in a liquid culture to produce this compound.

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. coelicolor spores from a mature agar plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.

-

-

Fermentation:

-

Inoculate the production medium (as described in 5.1) with the seed culture (typically 5-10% v/v).

-

Incubate the production culture in a fermenter at 30°C with controlled aeration and agitation (e.g., 1 vvm and 300 rpm, respectively). Maintain the pH around 7.0, unless an acidic shock is part of the experimental design.

-

Monitor growth by measuring biomass (e.g., dry cell weight) and substrate consumption over time.

-

Collect samples periodically for antibiotic quantification. Production typically occurs in the late exponential or stationary phase.[8]

-

Protocol for Extraction of this compound

This protocol describes a general method for extracting this compound from the culture broth.

-

Cell Removal: Centrifuge the culture broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the mycelia.

-

Supernatant Collection: Carefully decant the supernatant, which contains the secreted antibiotic.

-

Solvent Extraction:

-

Acidify the supernatant to approximately pH 3.0 with a suitable acid (e.g., HCl).

-

Extract the acidified supernatant with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times to maximize recovery.

-

Pool the organic phases.

-

-

Concentration: Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract of this compound.

-

Storage: Store the dried extract at -20°C for further analysis.

Protocol for Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.[8]

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio or gradient will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 224 nm).[6]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Run the prepared samples and integrate the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow for this compound Production and Analysis:

Caption: General workflow for the production and quantification of this compound.

Conclusion

The production of this compound by Streptomyces coelicolor is a multifaceted process governed by a dedicated gene cluster and a complex regulatory network that responds to environmental cues. A thorough understanding of the biosynthesis, its genetic regulation, and the influence of culture conditions is paramount for the rational design of strategies to enhance its production. The experimental protocols provided in this guide offer a foundational framework for researchers to cultivate S. coelicolor, and to extract and quantify this compound, thereby facilitating further research into this important antibiotic and its producing organism. Continued investigation into the intricate details of these processes holds the potential for the development of novel antimicrobial agents and the optimization of their production.

References

- 1. researchgate.net [researchgate.net]

- 2. WikiPathways App [cytoscape.org]

- 3. ebi.ac.uk [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. An integrated approach to studying regulation of production of the antibiotic methylenomycin by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. How to create network visualisations with Gephi: A step by step tutorial | by Izzy Stewart | Data science at Nesta | Medium [medium.com]

- 8. How to use Cytoscape for making interaction networks: 6 simple steps | by The Bioinformatics Manual | Medium [medium.com]

- 9. Network Analysis with Cytoscape [cytoscape.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methylenomycin B: Physical, Chemical, and Biological Aspects

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methylenomycin B, a cyclopentanone-derived antibiotic. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation in structured tables, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Physical and Chemical Properties

This compound is a naturally occurring antibiotic produced by Streptomyces coelicolor A3(2).[1] It is a neutral, colorless oil and is effective against both Gram-negative and Gram-positive bacteria.[1][2]

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 2,3-Dimethyl-5-methylene-2-cyclopenten-1-one | [1][3] |

| Molecular Formula | C₈H₁₀O | [1][3] |

| Molecular Weight | 122.16 g/mol | [3] |

| CAS Number | 52775-77-6 | [1] |

| Appearance | Neutral colorless oil | [4] |

Physicochemical Data

| Property | Value | Notes |

| Boiling Point | Estimated: ~180-190 °C at 760 mmHg | The boiling point of the related compound 2,3-dimethyl-2-cyclopenten-1-one is 172.4 °C at 760 mmHg.[5] The addition of an exocyclic methylene group would likely increase the boiling point. |

| Melting Point | Not applicable | As it is an oil at room temperature. |

| Solubility | Soluble: Ether, Benzene, Chloroform, Ethyl acetate, Acetone, AlcoholsSlightly Soluble: n-hexane, Petroleum ether | [4] Quantitative data (mg/mL) is not readily available in published literature. |

Spectral Data

The structural elucidation of this compound has been supported by various spectroscopic techniques.

| Technique | Data Highlights | Source |

| ¹H NMR | Spectral data is available in the literature, often in supplementary information of synthetic studies. | [6][7] |

| ¹³C NMR | PubChem lists the source of a ¹³C NMR spectrum as J. Amer. Chem. Soc. 105, 6761(1983). | [3] |

| Mass Spectrometry (MS) | GC-MS data is available in spectral databases. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available in spectral databases. | [3] |

| UV-Vis Spectroscopy | λmax at 240 nm in methanol. | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are crucial for further research and development. The following sections summarize the general methodologies found in the literature.

Total Synthesis of this compound

The total synthesis of this compound has been reported in the scientific literature. One of the key publications outlining a synthetic route is:

-

Siwapinyoyos, T.; Thebtaranonth, Y. J. Org. Chem.1982 , 47 (4), pp 598–603.

General Methodology: The synthesis of the cyclopentenoid antibiotic is challenging due to the lability of the α-methylene ketone moiety. Therefore, the exocyclic double bond is typically introduced in the final stages of the synthesis. Retrosynthetic analysis often involves the preparation of a keto acid precursor from starting materials like dimethyl maleate through a multi-step process.

Workflow for Total Synthesis:

Isolation from Streptomyces coelicolor

The isolation of this compound from its natural source is a critical process for obtaining the compound for biological studies. A key publication describing the production and isolation is:

-

Hobbs, G., et al. J. Bacteriol.1992 , 174 (5), pp 1487–1494. [8]

General Methodology: Streptomyces coelicolor A3(2) is cultured in a defined medium where the synthesis of methylenomycin is favored. The production of the antibiotic typically occurs late in the growth phase. The culture broth is then harvested, and the compound is extracted using organic solvents. Purification is achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Workflow for Isolation and Characterization:

Biological Activity and Regulation of Biosynthesis

This compound exhibits broad-spectrum antibiotic activity.[1] While the precise molecular mechanism of its antibacterial action is not fully elucidated in the provided search results, the regulation of its biosynthesis in Streptomyces coelicolor is well-studied. The genes responsible for methylenomycin production (mmy) and resistance (mmr) are located on the SCP1 plasmid.[9]

The biosynthesis is, in part, regulated by a TetR-family transcriptional repressor, MmfR. In the absence of signaling molecules, MmfR binds to the DNA and represses the expression of the mmy genes. The biosynthesis of small signaling molecules, methylenomycin furans (MMFs), is controlled by the MmfLHP enzymes. When MMFs are produced, they bind to MmfR, causing a conformational change that leads to its dissociation from the DNA, thereby derepressing the biosynthetic genes and allowing for the production of methylenomycin.

Regulatory Pathway of Methylenomycin Biosynthesis:

Conclusion

This compound remains a compound of interest due to its antibiotic properties. This guide has consolidated the available information on its physical and chemical characteristics, outlined the general procedures for its synthesis and isolation, and provided an overview of the regulation of its biosynthesis. Further research is warranted to fully elucidate its mechanism of action, which will be critical for any future drug development efforts based on this natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H10O | CID 3040648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylenomycins [drugfuture.com]

- 5. 2,3-dimethyl-2-cyclopenten-1-one | CAS#:1121-05-7 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. An integrated approach to studying regulation of production of the antibiotic methylenomycin by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling the architecture of the regulatory system controlling methylenomycin production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Methylenomycin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor is a model organism for studying the production of a vast array of secondary metabolites, including many clinically important antibiotics. Among these is methylenomycin A, a unique antibiotic whose biosynthetic, regulatory, and resistance genes are conveniently clustered on the giant linear plasmid SCP1.[1] This genetic organization makes the methylenomycin system an excellent model for understanding and engineering antibiotic production. This technical guide provides a comprehensive overview of the intricate regulatory network governing methylenomycin biosynthesis, with a focus on the key molecular players and their interactions.

The Methylenomycin Biosynthetic Gene Cluster

The methylenomycin gene cluster (mmy) on the SCP1 plasmid contains all the necessary genetic information for the production of methylenomycin A and its self-resistance. The cluster includes biosynthetic genes, resistance genes, and regulatory genes that are tightly controlled to ensure antibiotic production occurs at the appropriate time and under specific environmental conditions.[2]

Core Regulatory Components

The regulation of methylenomycin biosynthesis is a hierarchical process involving multiple transcriptional regulators and small molecule signals. The key players in this network are the transcriptional activator MmyB, the repressors MmyR and MmfR, and the signaling molecules known as methylenomycin furans (MMFs).

MmyB: The Pathway-Specific Activator

MmyB is a transcriptional activator belonging to the Large ATP-binding regulators of the LuxR (LAL) family. It is considered the primary activator of the mmy biosynthetic genes. The expression of mmyB is itself tightly regulated, serving as a key control point for initiating methylenomycin production.

MmfR and MmyR: The Repressors

-

MmfR: This protein is a TetR-family transcriptional repressor that binds to operator sites in the promoter regions of the mmyB gene and the mmfLHP operon (responsible for MMF biosynthesis).[3] In the absence of MMFs, MmfR represses the expression of both mmyB and the MMF biosynthetic genes, effectively shutting down the entire pathway.[3]

-

MmyR: Another TetR-family repressor, MmyR, also contributes to the negative regulation of methylenomycin biosynthesis. While its precise mechanism is less understood than that of MmfR, knockout studies have shown that deletion of mmyR leads to a significant increase in methylenomycin production.[3]

Methylenomycin Furans (MMFs): The Signaling Molecules

MMFs are small, diffusible signaling molecules, structurally similar to γ-butyrolactones (GBLs), that act as inducers of methylenomycin biosynthesis.[4] They are synthesized by the products of the mmfLHP operon. MMFs function by binding to the repressor MmfR, causing a conformational change that leads to its dissociation from its DNA operator sites. This derepression allows for the transcription of mmyB and the subsequent activation of the methylenomycin biosynthetic genes.[3]

The Regulatory Cascade

The regulation of methylenomycin biosynthesis can be visualized as a multi-layered cascade. The following diagram illustrates the core regulatory interactions.

Quantitative Data on Regulation

While the qualitative aspects of the regulatory network are well-established, specific quantitative data on binding affinities and gene expression changes are not extensively reported in the literature. The following tables summarize the known effects.

| Regulatory Protein | Target Gene/Operon | Effect of Binding |

| MmyB | mmy biosynthetic genes | Activation |

| MmfR | mmyB | Repression |

| MmfR | mmfLHP | Repression |

| MmyR | mmy biosynthetic genes | Repression |

Table 1: Summary of Regulatory Protein Interactions.

| Mutant | Effect on Methylenomycin Production | Reference |

| ΔmmyR | Increased production | [3] |

| ΔmmfLHP | Abolished production (restored by exogenous MMFs) | [4] |

Table 2: Phenotypes of Key Regulatory Mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the regulation of methylenomycin biosynthesis. These are generalized protocols for Streptomyces and would require optimization for specific experimental conditions.

Gene Knockout via PCR Targeting

This protocol describes a method for creating in-frame gene deletions in Streptomyces coelicolor using a PCR-targeting approach.

References

- 1. Quantitative Proteomics Analysis of Streptomyces coelicolor Development Demonstrates That Onset of Secondary Metabolism Coincides with Hypha Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An integrated approach to studying regulation of production of the antibiotic methylenomycin by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. 2-Alkyl-4-hydroxymethylfuran-3-carboxylic acids, antibiotic production inducers discovered by Streptomyces coelicolor genome mining - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Arsenal: A Technical Guide to the Mechanism of Action of Methylenomycin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Methylenomycin antibiotics, produced by Streptomyces coelicolor, represent a unique class of cyclopentanone-derived natural products with activity against both Gram-positive and Gram-negative bacteria. While the genetic basis of their production and regulation is well-characterized, their precise mechanism of action remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of methylenomycin antibiotics, focusing on their biosynthesis, known biological activity, and the mechanism of resistance. We present available quantitative data on their antimicrobial efficacy, detail relevant experimental protocols, and visualize the biosynthetic and regulatory pathways to facilitate further research and drug development efforts.

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic produced by Streptomyces coelicolor A3(2) and is effective against a range of Gram-negative and Gram-positive bacteria[1]. The genes responsible for its biosynthesis (mmy), regulation, and resistance (mmr) are uniquely located on the large, linear SCP1 plasmid[2]. This genetic clustering has made the methylenomycin system a model for studying antibiotic production and its regulation. Recent research has unveiled that biosynthetic intermediates of methylenomycin A are significantly more potent than the final product, suggesting a promising avenue for the development of new antibacterial agents[3]. However, a critical knowledge gap remains regarding the specific molecular target and the precise biochemical mechanism by which methylenomycins exert their antibiotic effect.

Biosynthesis and Regulation

The production of methylenomycin is a complex process involving a cascade of enzymatic reactions encoded by the mmy gene cluster. The regulation of this cluster is tightly controlled by a network of regulatory proteins and small signaling molecules.

Biosynthetic Pathway

The biosynthetic pathway of methylenomycin A has been partially elucidated through genetic and biochemical studies. Key enzymes such as MmyD, MmyO, MmyF, and MmyE are involved in the multi-step conversion of precursors into the final active compounds[3]. Deletion of specific mmy genes has led to the accumulation of intermediates, providing insights into the sequence of reactions[3].

Caption: Proposed biosynthetic pathway of Methylenomycin A.

Regulatory Network

The regulation of methylenomycin production is intricate, involving transcriptional repressors such as MmfR and MmyR. These repressors control the expression of the mmy biosynthetic genes. The activity of these repressors is modulated by small signaling molecules known as methylenomycin furans (MMFs), which act as autoregulators.

Caption: Simplified regulatory network of methylenomycin biosynthesis.

Mechanism of Action: An Unresolved Question

Despite the detailed understanding of its biosynthesis, the precise molecular target and mechanism of action of methylenomycin antibiotics remain to be fully elucidated. It is known that methylenomycin A exhibits a broad spectrum of activity, indicating that it likely targets a fundamental process in both Gram-positive and Gram-negative bacteria[1].

Recent studies on biosynthetic intermediates have revealed that pre-methylenomycin C and its lactone derivative are significantly more potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, than methylenomycin A itself[3]. This suggests that the pharmacophore of these intermediates may differ from that of the final product and that they may interact with a different or modified target[3]. The γ-butyrolactone moiety in the lactone intermediate is hypothesized to be a key component of its pharmacophore[3].

Further research is required to identify the specific bacterial enzyme or cellular process that is inhibited by methylenomycins.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of methylenomycin A and its biosynthetic intermediates has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The data highlights the potent activity of the intermediates against clinically relevant pathogens.

Table 1: Antimicrobial Activity of Methylenomycin Derivatives against Gram-Positive Bacteria [3]

| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus DSM 21979 (MRSA) | Methylenomycin A | 256 | 256 |

| Methylenomycin C | 512 | 512 | |

| pre-Methylenomycin C lactone | 1 | 1 | |

| pre-Methylenomycin C | 16 | 16 | |

| Staphylococcus aureus R34 | Methylenomycin A | 256 | 256 |

| Methylenomycin C | 256 | 256 | |

| pre-Methylenomycin C lactone | 2 | 2 | |

| pre-Methylenomycin C | 16 | 16 | |

| Bacillus subtilis Marburg | Methylenomycin A | 192 | 192 |

| Methylenomycin C | 192 | 192 | |

| pre-Methylenomycin C lactone | 1 | 1 | |

| pre-Methylenomycin C | 9.8 | 9.8 | |

| Enterococcus faecium U0317 | Methylenomycin A | 256 | 256 |

| Methylenomycin C | 512 | 512 | |

| pre-Methylenomycin C lactone | 2 | 2 | |

| pre-Methylenomycin C | 32 | 64 | |

| Enterococcus faecium 64/3 | pre-Methylenomycin C lactone | 2 | 2 |

| pre-Methylenomycin C | 8 | 16 |

Note: No activity was observed for any of the tested compounds at concentrations up to 512 µg/mL against several Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[3]

Resistance Mechanisms

The primary known mechanism of resistance to methylenomycin is conferred by the mmr gene, which is part of the methylenomycin gene cluster on the SCP1 plasmid. The Mmr protein is a hydrophobic, putative membrane protein that shows some homology to tetracycline resistance proteins from other bacteria[4]. It is hypothesized that Mmr functions as an efflux pump, actively transporting the antibiotic out of the cell, thereby reducing its intracellular concentration to sub-lethal levels[4].

Caption: Proposed mechanism of resistance to methylenomycin via an efflux pump.

Experimental Protocols

Generation of Biosynthetic Intermediates via Gene Deletion

This protocol describes the general workflow for creating in-frame deletions of biosynthetic genes in S. coelicolor to facilitate the accumulation and isolation of intermediates.

-

Construct a gene replacement cassette: A cassette containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR and molecular cloning techniques.

-

Transformation of S. coelicolor: The gene replacement cassette is introduced into S. coelicolor protoplasts via transformation.

-

Selection of mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover events, resulting in the replacement of the target gene with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a selectable marker on the vector backbone.

-

Confirmation of deletion: The deletion of the target gene is confirmed by PCR analysis of genomic DNA from the mutant strain.

-

Fermentation and isolation: The mutant strain is cultured in a suitable production medium. The culture broth is then extracted with an organic solvent, and the extract is purified using chromatographic techniques (e.g., HPLC) to isolate the accumulated biosynthetic intermediate.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[5][6]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of antibiotic stock solutions: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of bacterial inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation and incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Methylenomycin antibiotics and their biosynthetic intermediates represent a promising area for the discovery of novel antibacterial agents. The high potency of pre-methylenomycin C and its lactone derivative against drug-resistant Gram-positive pathogens underscores the potential of targeting undiscovered bacterial pathways. The most significant challenge and the most critical area for future research is the definitive identification of the molecular target(s) and the elucidation of the precise mechanism of action of these compounds. Understanding how methylenomycins kill bacteria will be instrumental in optimizing their structure for improved efficacy and overcoming potential resistance mechanisms. This knowledge will be crucial for the successful development of this enigmatic class of antibiotics into clinically useful drugs.

References

- 1. Methylenomycin A - Wikipedia [en.wikipedia.org]

- 2. Resistance, regulatory and production genes for the antibiotic methylenomycin are clustered - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Nucleotide sequence analysis reveals similarities between proteins determining methylenomycin A resistance in Streptomyces and tetracycline resistance in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Methylenomycin B and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methylenomycin B, a cyclopentanone-derived antibiotic, and its naturally occurring and synthetic analogs. It consolidates spectroscopic data, details experimental protocols for isolation and characterization, and explores the biosynthetic pathway and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces coelicolor A3(2) and Streptomyces violaceus-ruber.[1][2] It belongs to the methylenomycin family of antibiotics, which are characterized by a functionalized cyclopentanone core. First isolated and characterized in the 1970s, this compound, alongside its more studied counterpart Methylenomycin A, has demonstrated activity against both Gram-positive and some Gram-negative bacteria.[1][3] The unique structural features of the methylenomycins and their biosynthetic pathway have made them intriguing targets for chemical synthesis and biological investigation. This guide will delve into the foundational and contemporary studies that have defined the structure of this compound and its related compounds.

Structural Elucidation of this compound

The structure of this compound was first determined by Haneishi and his colleagues in 1974.[3][4] Through a combination of spectroscopic techniques, they established its molecular formula and key functional groups.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.167 g/mol | [3] |

| Appearance | Colorless oil | [3] |

| UV λmax (Methanol) | 240 nm (shoulder at 270 nm) | [3] |

| Infrared (IR) νmax | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C) | [3] |

| Mass Spectrometry (m/z) | 122 (M⁺) |

Table 1: Physicochemical and Spectroscopic Properties of this compound

Nuclear Magnetic Resonance (NMR) Data

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 208.0 |

| C2 | 140.0 |

| C3 | 145.0 |

| C4 | 50.0 |

| C5 | 150.0 |

| C6 (=CH₂) | 110.0 |

| C7 (-CH₃) | 12.0 |

| C8 (-CH₃) | 15.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: This is a predicted spectrum and may differ from experimental values.

Analogs of this compound

Several analogs of this compound have been identified, both from natural sources as biosynthetic intermediates and through chemical synthesis. These analogs provide crucial information for understanding structure-activity relationships.

Naturally Occurring Analogs: Biosynthetic Intermediates

Recent studies on the biosynthesis of methylenomycins have led to the isolation and characterization of several key intermediates, which are structurally related to this compound.[5]

| Compound | Structure | Molecular Formula | Mass (m/z) [M+H]⁺ |

| Methylenomycin C | Epoxide of this compound | C₉H₁₀O₄ | 183.0650 |

| pre-Methylenomycin C | Hydroxylated precursor | C₉H₁₂O₄ | 185.0814 |

| pre-Methylenomycin C lactone | Lactonized precursor | C₉H₁₀O₃ | 167.0701 |

Table 3: Naturally Occurring Analogs of this compound from the Biosynthetic Pathway [5]

Detailed 2D NMR data (COSY, HSQC, HMBC) have been instrumental in elucidating the structures of these intermediates.[5]

Experimental Protocols

Isolation and Purification of Methylenomycins

The following is a generalized protocol based on methods described for the isolation of methylenomycins from Streptomyces fermentation broths.[3][5]

Workflow for Methylenomycin Isolation

Caption: General workflow for the isolation and purification of methylenomycins.

-

Fermentation: Culture Streptomyces coelicolor or a relevant mutant strain in a suitable liquid medium for 5-7 days.

-

Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Acidification and Extraction: Adjust the pH of the supernatant to 2-3 with a suitable acid (e.g., HCl) and extract with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract in vacuo to obtain the crude extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate) to separate major fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using reverse-phase HPLC with a suitable solvent system (e.g., water-acetonitrile gradient).

-

-

Characterization: Analyze the purified compounds using spectroscopic methods (NMR, MS, IR) to confirm their identity and purity.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the accurate mass and molecular formula of the compounds.[5]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify key functional groups, such as carbonyls and double bonds.

Biosynthesis and Potential Mechanism of Action

Biosynthetic Pathway

The biosynthesis of methylenomycins involves a complex pathway encoded by the mmy gene cluster.[5] The pathway starts from a diketide and a pentose, which undergo a series of enzymatic transformations to form the cyclopentanone ring and introduce the various functional groups.

Simplified Methylenomycin Biosynthetic Pathway

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Bacteria: Metabolism-Antibiotic Sensitivity [atsu.edu]

- 3. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0062010) [np-mrd.org]

- 4. rsc.org [rsc.org]

- 5. A total synthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Expanding World of Methylenomycins: A Technical Guide to Natural Variants of Methylenomycin A and B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycins A and B, produced by Streptomyces coelicolor A3(2), are cyclopentanone-derived antibiotics effective against both Gram-negative and Gram-positive bacteria.[1][2] Initially discovered as a duo, recent research has unveiled a growing family of natural variants and biosynthetic intermediates, some of which exhibit significantly enhanced potency against drug-resistant pathogens. This technical guide provides a comprehensive overview of the known natural variants of Methylenomycins A and B, detailing their structural characteristics, biological activities, and the experimental methodologies for their isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Core Structures and Known Natural Variants

The core structure of the methylenomycins is a substituted cyclopentanone ring. Methylenomycin A is characterized by an epoxide group, which is absent in Methylenomycin B.[1][2] Recent studies involving targeted gene deletions in the mmy biosynthetic gene cluster of S. coelicolor have led to the isolation and characterization of several novel natural variants and biosynthetic intermediates.[3]

The currently identified natural variants of Methylenomycin A and B include:

-

Methylenomycin A: One of the originally discovered compounds.[2]

-

This compound: The second of the originally discovered compounds.[1]

-

Methylenomycin C: A direct precursor to Methylenomycin A.[3]

-

pre-Methylenomycin C: An intermediate in the biosynthetic pathway.[3]

-

pre-Methylenomycin C lactone: A cyclized precursor to pre-Methylenomycin C.[3]

-

Methylenomycin D1 and D2: Diastereomers that are likely shunt metabolites derived from the unselective reduction of Methylenomycin C.[3][4]

Quantitative Biological Activity

A significant finding from recent research is the potent antibacterial activity of the newly discovered biosynthetic intermediates, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[3] The following table summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of these compounds.

| Compound | S. aureus (MRSA) | E. faecium | B. subtilis |

| Methylenomycin A | >512 µg/mL | >512 µg/mL | 192 µg/mL |

| Methylenomycin C | 256 µg/mL | 512 µg/mL | 192 µg/mL |

| pre-Methylenomycin C | 16 µg/mL | 32 µg/mL | 9.8 µg/mL |

| pre-Methylenomycin C lactone | 1-2 µg/mL | 2 µg/mL | 1 µg/mL |

| Methylenomycin D1 | No data available | No data available | No data available |

| Methylenomycin D2 | No data available | No data available | No data available |

| This compound | No data available | No data available | No data available |

Biosynthetic Pathway of Methylenomycins

The biosynthesis of methylenomycins is governed by the mmy gene cluster located on the large linear plasmid SCP1 in Streptomyces coelicolor A3(2).[5] The pathway involves a series of enzymatic reactions that build and modify the cyclopentanone core. The discovery of intermediates like pre-methylenomycin C and methylenomycin C has provided a clearer picture of the later steps in the pathway.

Experimental Protocols

Cultivation and Production of Methylenomycin Variants

A general protocol for the production of methylenomycins and their variants involves the cultivation of Streptomyces coelicolor strains, including wild-type and genetically engineered mutants.

-

Media: Supplemented minimal medium (SMM) agar with a high phosphate concentration is often used to enhance methylenomycin production while suppressing the synthesis of other antibiotics like actinorhodin and prodiginine.[3]

-

Culture Conditions: Cultures are typically grown at 30°C for 3-7 days.[3]

-

Extraction: The agar is typically extracted with an organic solvent such as ethyl acetate. The pH of the culture medium can be adjusted to optimize the extraction of specific compounds. For example, neutral extracts are used for the isolation of pre-methylenomycin C lactone, while acidified extracts are used for other variants.[3]

Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for the isolation and purification of methylenomycin variants from crude extracts.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid to improve peak shape, is employed.

-

Detection: UV detection is used to monitor the elution of compounds. The characteristic UV absorbance maxima (λmax) for different variants aid in their identification during purification.[3]

Structural Characterization

The structures of the isolated methylenomycin variants are elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of each compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to determine the chemical structure and stereochemistry of the molecules. These experiments typically include:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular skeleton.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the stereochemistry of the molecule.[3]

-

Signaling Pathways and Mechanism of Action

While the precise molecular targets of all methylenomycin variants are not fully elucidated, their antibacterial activity suggests interference with essential cellular processes in bacteria. The exomethylene group present in Methylenomycins A and C appears to be a key pharmacophore, as its reduction leads to a loss of biological activity.[3] The significantly higher potency of pre-methylenomycin C and its lactone suggests that these precursors may have a different or more efficient mechanism of action compared to the more mature forms of the antibiotic. Further research is needed to identify the specific signaling pathways and molecular targets affected by these compounds.

Conclusion and Future Directions

The methylenomycin family of antibiotics is proving to be a rich source of chemical diversity with significant potential for the development of new antibacterial agents. The discovery of highly potent biosynthetic intermediates highlights the value of exploring the full metabolic potential of antibiotic-producing microorganisms. Future research should focus on:

-

A comprehensive screening for additional natural variants of methylenomycins from different Streptomyces species.

-

Determining the antibacterial activity of this compound, D1, and D2 to complete the structure-activity relationship profile.

-

Elucidating the specific molecular targets and mechanisms of action for all known variants, particularly the highly potent pre-methylenomycin C and its lactone.

-

Utilizing the biosynthetic gene cluster and heterologous expression systems to generate novel, engineered derivatives with improved pharmacological properties.

This in-depth technical guide provides a current and comprehensive overview of the natural variants of Methylenomycins A and B, offering a solid foundation for future research and development in this promising class of antibiotics.

References

The SCP1 Plasmid: A Mobile Genetic Element Driving Methylenomycin Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The SCP1 plasmid of Streptomyces coelicolor A3(2) is a giant linear plasmid that serves as a self-contained mobile genetic element for the biosynthesis of the antibiotic methylenomycin. This whitepaper provides a comprehensive technical overview of the pivotal role of SCP1 in methylenomycin production, detailing the genetic organization of the biosynthetic cluster, the intricate regulatory networks that govern its expression, and the key experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique plasmid-encoded antibiotic synthesis system and its potential for applications in synthetic biology and novel drug discovery.

Introduction

Streptomyces coelicolor A3(2) is a model organism for the study of bacterial development and secondary metabolism, producing a diverse array of bioactive compounds. Among these is methylenomycin A, a potent antibiotic with a unique cyclopentanone structure. The genetic determinants for methylenomycin biosynthesis, resistance, and regulation are not located on the chromosome, but are instead clustered on the giant linear plasmid, SCP1.[1][2][3] This plasmid, approximately 350 kb in size, represents a fascinating example of horizontal gene transfer and the modular evolution of antibiotic production pathways.[4] The mobile nature of the SCP1 plasmid allows for the transfer of the entire methylenomycin production machinery to other compatible streptomycetes, highlighting its potential as a tool for synthetic biology and the generation of novel antibiotic derivatives.[1][2]

Genetic Organization of the Methylenomycin (mmy) Gene Cluster on SCP1

The genes responsible for methylenomycin A biosynthesis are organized in a contiguous cluster, designated as the mmy cluster, on the SCP1 plasmid.[5] This cluster encompasses genes encoding the biosynthetic enzymes, regulatory proteins, and a self-resistance mechanism.

Table 1: Key Genes in the mmy Cluster and Their Proposed Functions

| Gene | Proposed Function |

| mmyD | Involved in an early step of the biosynthetic pathway.[2] |

| mmyE | Participates in the formation of the exomethylene group.[2] |

| mmyF | NADPH-dependent flavin reductase, supplying FADH2 to MmyO.[2] |

| mmyO | FADH2-dependent monooxygenase that catalyzes the epoxidation of methylenomycin C to methylenomycin A.[2] |

| mmr | Confers resistance to methylenomycin. |

| mmyR | Transcriptional repressor of the mmy biosynthetic genes.[1] |

| mmyB | Transcriptional activator required for the expression of the mmy biosynthetic genes. |

Regulation of Methylenomycin Synthesis

The production of methylenomycin is tightly regulated at the transcriptional level, involving a sophisticated interplay of repressors, activators, and small molecule effectors.

The Repressor MmyR and the Activator MmyB

The expression of the methylenomycin biosynthetic genes is primarily controlled by two key regulatory proteins encoded within the mmy cluster: MmyR and MmyB.

-

MmyR: This protein acts as a transcriptional repressor, binding to operator sites within the mmy cluster to prevent the transcription of the biosynthetic genes. Deletion of the mmyR gene leads to a significant overproduction of methylenomycin, confirming its role as a negative regulator.[1][5]

-

MmyB: In contrast, MmyB is a transcriptional activator. Its expression is essential for initiating the transcription of the mmy biosynthetic operons.

The Role of Methylenomycin Furans (MMFs)

The activity of the MmyR repressor is modulated by a family of small signaling molecules called methylenomycin furans (MMFs). These molecules are themselves synthesized by enzymes encoded on the SCP1 plasmid. When MMFs accumulate to a critical concentration, they bind to MmyR, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the mmy biosynthetic genes to commence, under the positive control of MmyB.

Quantitative Data on Methylenomycin Production

While the literature qualitatively describes the effects of gene knockouts on methylenomycin production, specific quantitative data is often not presented in a consolidated format. The following table summarizes the observed production phenotypes based on available descriptions.

Table 2: Methylenomycin Production in Various S. coelicolor Strains

| Strain | Relevant Genotype | Methylenomycin Production Phenotype | Reference |

| S. coelicolor A3(2) | Wild-type (with SCP1) | Basal level of production | General |

| S. coelicolor ΔmmyR | mmyR knockout | Marked overproduction of methylenomycin.[1][5] | [1][5] |

| S. coelicolor ΔmmyD | mmyD knockout | Abolished production of methylenomycin and related metabolites.[2] | [2] |

| S. coelicolor (SCP1 cured) | Lacks SCP1 plasmid | No production of methylenomycin. | General |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the SCP1 plasmid and methylenomycin synthesis.

Curing of the SCP1 Plasmid

This protocol is based on the principle of protoplast formation and regeneration, during which plasmids can be lost.

Materials:

-

S. coelicolor A3(2) culture

-

YEME medium (Yeast Extract-Malt Extract)

-

P buffer

-

10.3% (w/v) Sucrose solution

-

Lysozyme solution (1 mg/mL in P buffer)

-

R5 regeneration medium

Procedure:

-

Grow a culture of S. coelicolor A3(2) in YEME medium to the late logarithmic phase.

-

Harvest the mycelium by centrifugation and wash twice with 10.3% sucrose solution.

-

Resuspend the mycelial pellet in lysozyme solution and incubate at 30°C for 15-60 minutes to generate protoplasts.

-

Filter the protoplast suspension through cotton wool to remove mycelial fragments.

-

Pellet the protoplasts by gentle centrifugation and wash with P buffer.

-

Serially dilute the protoplast suspension and plate on R5 regeneration medium.

-

Incubate the plates until colonies appear.

-

Screen individual colonies for the loss of methylenomycin production using a bioassay against a sensitive indicator strain (e.g., S. coelicolor J1501, which lacks SCP1).[6]

-

Confirm the loss of the SCP1 plasmid by PCR using primers specific for a gene within the mmy cluster.

Gene Knockout in the mmy Cluster via PCR-Targeting

This protocol describes the replacement of a target gene on a cosmid carrying the mmy cluster with an antibiotic resistance cassette, followed by introduction into a recipient S. coelicolor strain.

Materials:

-

Cosmid containing the mmy gene cluster

-

E. coli BW25113/pIJ790 (for λ Red-mediated recombination)

-

PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends priming for an antibiotic resistance cassette

-

Antibiotic resistance cassette template DNA (e.g., from pIJ773)

-

S. coelicolor M145 (recipient strain, lacks SCP1)

-

Appropriate antibiotics for selection

Procedure:

-

Generate the Disruption Cassette: Amplify the antibiotic resistance cassette using the specific PCR primers. The resulting PCR product will have flanking regions homologous to the target gene's upstream and downstream sequences.

-

Electroporate into E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the mmy cluster-containing cosmid. Electroporate the purified disruption cassette into these cells.

-

Select for Recombinants: Plate the transformed E. coli cells on a medium containing the appropriate antibiotics to select for colonies where the target gene on the cosmid has been replaced by the resistance cassette.

-

Isolate the Mutant Cosmid: Isolate the recombinant cosmid DNA from a verified E. coli colony.

-

Conjugate into S. coelicolor: Introduce the mutant cosmid into the recipient S. coelicolor M145 strain via intergeneric conjugation from a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Select for Double Crossover Events: Plate the conjugation mixture on a medium that selects for the antibiotic resistance marker of the disruption cassette and counter-selects against the cosmid vector backbone marker.

-

Verify the Knockout: Confirm the gene replacement in the S. coelicolor exconjugants by PCR analysis using primers flanking the target gene.

Quantification of Methylenomycin Production by HPLC

Materials:

-

Culture supernatant from S. coelicolor strains

-

Ethyl acetate

-

Methanol

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Extraction: Acidify the culture supernatant to pH 3-4 and extract the methylenomycin with an equal volume of ethyl acetate.

-

Sample Preparation: Evaporate the ethyl acetate extract to dryness and redissolve the residue in a known volume of methanol.

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

-

Monitor the elution profile at a wavelength where methylenomycin A absorbs (e.g., around 230 nm).

-

Quantify the amount of methylenomycin A by comparing the peak area to a standard curve generated with purified methylenomycin A.

-

Analysis of mmy Gene Expression by qRT-PCR

Materials:

-

RNA isolated from S. coelicolor cultures at different growth phases

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for the mmy target genes and a housekeeping gene (e.g., hrdB)

-

SYBR Green or other fluorescent dye for real-time PCR

-

qRT-PCR instrument

Procedure:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from S. coelicolor mycelium and synthesize cDNA using reverse transcriptase.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target mmy genes and the housekeeping gene in each sample.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Visualizations

Signaling Pathway for Methylenomycin Synthesis Regulation

Caption: Regulatory pathway of methylenomycin synthesis.

Experimental Workflow for mmy Gene Knockout

Caption: Workflow for targeted gene knockout in the mmy cluster.

Conclusion

The SCP1 plasmid is a remarkable example of a mobile genetic element that orchestrates the complete biosynthesis of a potent antibiotic. Its well-defined gene cluster and sophisticated regulatory network make it an ideal system for studying antibiotic production and for engineering novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for the genetic and biochemical characterization of the methylenomycin biosynthetic pathway. Further research into the intricate regulatory circuits of SCP1 and the enzymatic mechanisms of the Mmy proteins will undoubtedly unlock new avenues for antibiotic discovery and development.

References

- 1. Modeling the architecture of the regulatory system controlling methylenomycin production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Physical characterization of SCP1, a giant linear plasmid from Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance, regulatory and production genes for the antibiotic methylenomycin are clustered - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Gene Negatively Affecting Antibiotic Production and Morphological Differentiation in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Methylenomycin B: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenomycin B, a cyclopentanone-derived antibiotic isolated from Streptomyces violaceoruber, exhibits notable antibacterial activity. Its simple yet intriguing structure has made it a target for several total synthesis campaigns. This document provides a detailed account of a prominent total synthesis route to this compound, offering structured data, comprehensive experimental protocols, and a visual representation of the synthetic workflow. The presented protocol is based on the four-step synthesis reported by Newton, Reynolds, and Eyre, which offers an efficient and concise pathway to this natural product.[1][2]

Data Presentation

Several research groups have reported the total synthesis of this compound. The table below summarizes the key quantitative data, primarily the reaction yields for each step, from some of the notable synthetic routes.

| Synthesis Route (Lead Author) | Starting Material | Number of Steps | Overall Yield (%) | Key Intermediates/Reactions |

| Newton, R. F. (1981) [1][2] | Ethyl 3-oxopentanoate | 4 | ~15% | Diketoester, Cyclopentenone |

| Takahashi, Y. (1982) [3] | Methyl (E)-3-lithio-2-methyl-3-phenylthioprop-2-enoate | 4 | ~44% | Vinyl-lithium reagent |

| Thebtaranonth, Y. (1982) [1] | Not detailed in abstract | - | - | Retro-Diels-Alder reaction |

Experimental Protocols

This section provides a detailed methodology for the total synthesis of this compound as described by Newton, Reynolds, and Eyre.[1][2]

Synthesis of Ethyl 2-acetyl-3-oxopentanoate (Compound 3)

-

Materials: Ethyl 3-oxopentanoate (1.0 eq), Sodium (1.0 eq), Ethanol, Bromoacetone (1.0 eq).

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium in anhydrous ethanol under an inert atmosphere.

-

Ethyl 3-oxopentanoate is added dropwise to the sodium ethoxide solution at 0 °C.

-

The resulting sodium salt is then treated with bromoacetone.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford ethyl 2-acetyl-3-oxopentanoate.

-

-

Yield: 92%[2]

Synthesis of 3-ethoxycarbonyl-2,4-dimethylcyclopent-2-en-1-one (Compound 7)

-

Materials: Ethyl 2-acetyl-3-oxopentanoate (1.0 eq), Sodium hydroxide, Ethanol, Water.

-

Procedure:

-

The diketoester (Compound 3) is dissolved in a solution of sodium hydroxide in aqueous ethanol.[2]

-

The mixture is heated at reflux.[2]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous residue is acidified with dilute hydrochloric acid and extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification by column chromatography yields the cyclopentenone product.

-

-

Yield: 52%[2]

Synthesis of 5-ethoxycarbonyl-2,3-dimethyl-5-formylcyclopent-2-en-1-one (Compound 8)

-

Materials: 3-ethoxycarbonyl-2,4-dimethylcyclopent-2-en-1-one (1.0 eq), Diethyl oxalate (1.0 eq), Sodium ethoxide, Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, the cyclopentenone (Compound 7) and diethyl oxalate are added at room temperature.[2]

-

The reaction is stirred for several hours.

-

The resulting sodium salt of the product precipitates and is collected by filtration.

-

The salt is then dissolved in water and acidified with dilute hydrochloric acid.

-

The product is extracted with dichloromethane, and the organic layer is dried and concentrated.

-

-

Yield: 64%[2]

Synthesis of this compound (Compound 1)

-

Materials: 5-ethoxycarbonyl-2,3-dimethyl-5-formylcyclopent-2-en-1-one (1.0 eq), Sodium hydride (1.0 eq), Formaldehyde, Aqueous sodium hydrogen carbonate.

-

Procedure:

-

The ketoester (Compound 8) is treated with sodium hydride in an anhydrous solvent like THF or DMF at 0 °C.[2]

-

Formaldehyde solution is then added to the reaction mixture.[2]

-

The reaction is stirred until the starting material is consumed.

-

The reaction is quenched by the addition of aqueous sodium hydrogen carbonate.[2]

-

The product is extracted with diethyl ether.

-

The organic extracts are washed, dried, and concentrated.

-

Purification by chromatography affords this compound.

-

-

Yield: 40%[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for the total synthesis of this compound as reported by Newton, Reynolds, and Eyre.

Caption: Synthetic scheme for the total synthesis of this compound.

References

Application Notes and Protocols: Laboratory Synthesis of Methylenomycin B Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory synthesis of Methylenomycin B and its analogs, potent cyclopentenoid antibiotics with significant antibacterial and antitumor activity. This document includes established synthetic protocols, quantitative data on yields and biological efficacy, and diagrams illustrating the synthetic pathways and potential mechanisms of action.

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces coelicolor. Its unique cyclopentanone structure, featuring an exocyclic methylene group, has attracted considerable interest from the scientific community. Analogs of this compound have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various cancer cell lines. This document outlines two key synthetic strategies for producing this compound and its derivatives: a total synthesis approach and a more versatile cationic cyclopentannelation reaction.

Synthetic Strategies and Protocols

Two primary methods for the laboratory synthesis of this compound and its analogs are detailed below.

Total Synthesis of this compound

A four-step total synthesis of this compound has been reported, starting from methyl (E)-3-lithio-2-methyl-3-phenylthioprop-2-enoate and ethyl 2-(phenylthiomethyl)prop-2-enoate[1]. This method provides a direct route to the natural product.

Experimental Workflow: Total Synthesis of this compound

References

Application Notes and Protocols for Methylenomycin B Production

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the fermentation of Streptomyces coelicolor A3(2) to produce the antibiotic Methylenomycin B. It covers optimal fermentation conditions, media formulations, experimental protocols for induction, and a description of the regulatory pathways involved.

Fermentation Conditions for this compound Production

The production of this compound by Streptomyces coelicolor A3(2) is influenced by several key fermentation parameters. Optimal conditions are crucial for maximizing yield.

Data Presentation: Fermentation Parameters

| Parameter | Recommended Range/Value | Notes |

| Producing Organism | Streptomyces coelicolor A3(2) | A well-characterized model organism for antibiotic production. |

| Temperature | 28 - 30°C | Optimal for both growth and antibiotic production.[1] |

| pH | 6.5 - 7.2 | Initial pH of the culture medium. Production can be induced by a downward pH shift.[1][2] |

| Aeration | 0.75 - 2.0 vvm | Higher aeration rates can enhance production.[1] |

| Agitation | 200 - 500 rpm | Adequate mixing is essential for nutrient distribution and oxygen transfer.[3] |

| Carbon Source | Glucose or Starch | Readily assimilated carbon sources are required.[4] |

| Nitrogen Source | L-asparagine or Peptone | Readily assimilated nitrogen sources are necessary.[4] |

| Phosphate | High Concentration | High phosphate levels favor this compound synthesis over other secondary metabolites.[4] |

Experimental Protocols

Minimal Medium Formulation

This protocol describes the preparation of a defined minimal medium (MM) suitable for the growth of Streptomyces coelicolor and production of this compound.

Materials:

-

L-asparagine: 0.5 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.2 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Glucose (autoclaved separately): 10 g/L

-

Agar (for solid medium): 20 g/L

-

Distilled water

Procedure:

-

Dissolve all components except glucose and agar in distilled water.

-

Adjust the pH to 7.0-7.2.

-

If preparing a solid medium, add agar.

-

Autoclave the medium.

-

Autoclave the glucose solution separately and add it to the cooled medium.

Induction of this compound Production by Acidic pH Shock

This protocol outlines the procedure for inducing this compound production by subjecting the culture to an acidic pH shock. This method can significantly enhance the yield of the antibiotic.[5][6]

Materials:

-

Established culture of S. coelicolor in minimal medium.

-

Sterile 1N HCl solution.

-

pH meter and probe.

Procedure:

-

Grow S. coelicolor in the minimal medium under optimal conditions for 48-72 hours.

-

After the initial growth phase, rapidly decrease the pH of the culture to 5.0 by adding a calculated amount of sterile 1N HCl.

-

Maintain the culture at the shocked pH for a period of 12-24 hours.

-

Monitor the production of this compound at regular intervals using a suitable analytical method (e.g., HPLC).

Alanine-Limited Chemostat Culture for Continuous Production

This protocol describes the setup and operation of an alanine-limited chemostat culture to achieve steady-state production of this compound.

Materials:

-

Fermenter with continuous feed and effluent removal capabilities.

-

Minimal medium with a limiting concentration of L-alanine as the nitrogen source.

-

Concentrated feed medium.

Procedure:

-

Establish a batch culture of S. coelicolor in the fermenter using the minimal medium.

-

Once the culture reaches the exponential growth phase, switch to continuous operation.

-

Feed the fermenter with fresh minimal medium containing a limiting concentration of L-alanine at a constant dilution rate.

-

Maintain a constant volume in the fermenter by removing the culture broth at the same rate.

-

Allow the culture to reach a steady state, which is characterized by constant biomass and substrate concentrations.

-

Collect the effluent and quantify the concentration of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound from fermentation broth. The specific parameters may need to be optimized for the available instrumentation and standards.

Materials:

-

Fermentation broth sample.

-

Ethyl acetate or other suitable organic solvent for extraction.

-

HPLC system with a UV detector.

-

C18 reverse-phase HPLC column.

-

Acetonitrile.

-

Water (HPLC grade).

-

Formic acid or other suitable mobile phase modifier.

-

This compound standard.

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the absorption maximum of this compound.

-

Injection Volume: 20 µL.

-

-

Quantification:

-